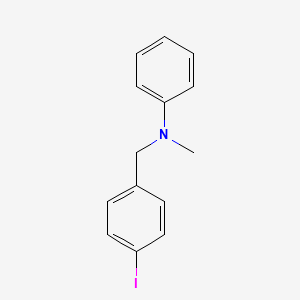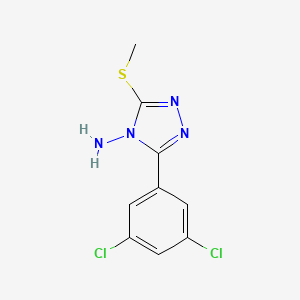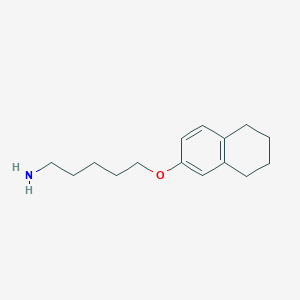
L-Leucyl-L-valyl-L-prolyl-L-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucyl-L-valyl-L-prolyl-L-arginine is a peptide compound composed of four amino acids: leucine, valine, proline, and arginine. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence and structure of these amino acids can influence the compound’s properties and interactions with biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-valyl-L-prolyl-L-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
化学反応の分析
Types of Reactions
L-Leucyl-L-valyl-L-prolyl-L-arginine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.
Oxidation: Oxidative modifications can occur, particularly at the arginine residue, which can be sensitive to reactive oxygen species.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or pepsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized forms of arginine, such as citrulline.
Substitution: Modified peptides with altered functional groups.
科学的研究の応用
L-Leucyl-L-valyl-L-prolyl-L-arginine has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modifications.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or antimicrobial agents.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
作用機序
The mechanism of action of L-Leucyl-L-valyl-L-prolyl-L-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and downstream signaling pathways. For example, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and catalysis.
類似化合物との比較
Similar Compounds
L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine: Another peptide with a similar sequence but different biological activity.
L-Alanyl-L-valyl-L-prolyl-L-phenylalanine: A peptide with a different amino acid composition, used in various biochemical studies.
Uniqueness
L-Leucyl-L-valyl-L-prolyl-L-arginine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic (leucine, valine) and hydrophilic (arginine) residues allows it to interact with a wide range of biological molecules, making it a versatile compound for research and potential therapeutic applications.
特性
分子式 |
C22H41N7O5 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H41N7O5/c1-12(2)11-14(23)18(30)28-17(13(3)4)20(32)29-10-6-8-16(29)19(31)27-15(21(33)34)7-5-9-26-22(24)25/h12-17H,5-11,23H2,1-4H3,(H,27,31)(H,28,30)(H,33,34)(H4,24,25,26)/t14-,15-,16-,17-/m0/s1 |
InChIキー |
BUYYNBJRZMTLDW-QAETUUGQSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)




![2-Fluoro-[1,1-biphenyl]-4-magnesiumbromide](/img/structure/B12066500.png)



![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)

![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)
